Windorphen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

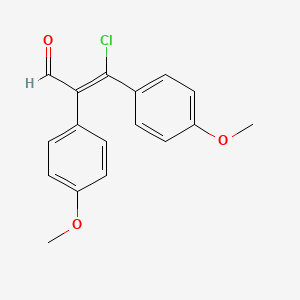

(Z)-3-chloro-2,3-bis(4-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO3/c1-20-14-7-3-12(4-8-14)16(11-19)17(18)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRALGZMXHFBPG-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OC)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C(=C(\C2=CC=C(C=C2)OC)/Cl)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Windorphen's Mechanism of Action on the Wnt Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis, is frequently dysregulated in various cancers. This has made it a prime target for therapeutic intervention. Windorphen, a novel small molecule inhibitor, has emerged from in vivo chemical genetic screens as a potent and selective modulator of this pathway. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its direct interaction with the transcriptional coactivator p300 and its subsequent effects on β-catenin-mediated transcription. We present a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to the Canonical Wnt Signaling Pathway

The canonical Wnt/β-catenin pathway is a crucial signal transduction cascade that plays a pivotal role in cell proliferation, differentiation, and fate determination.[1][2] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase-3β (GSK-3β) phosphorylates β-catenin.[1] This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.[3]

Upon binding of a Wnt ligand to its Frizzled (Fzd) receptor and the co-receptor LRP5/6, the destruction complex is recruited to the plasma membrane and inactivated.[4] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[3] In the nucleus, β-catenin acts as a transcriptional coactivator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes, such as c-Myc and Cyclin D1.[5] Aberrant activation of this pathway, often due to mutations in APC or β-catenin, is a hallmark of many cancers, particularly colorectal cancer.[6]

This compound: A Selective Inhibitor of Wnt/β-catenin Signaling

This compound was identified through a phenotype-based screen in zebrafish embryos, where it was observed to perturb dorsoventral patterning, a process highly dependent on Wnt signaling.[7] The active component was identified as the Z-isomer of this compound.[7] Further studies revealed that this compound selectively inhibits the canonical Wnt signaling pathway.[7]

Mechanism of Action: Targeting the β-catenin/p300 Interaction

This compound's inhibitory action occurs downstream of the β-catenin destruction complex and nuclear translocation.[7] It does not affect the stability or nuclear localization of β-catenin. Instead, this compound directly targets the transcriptional coactivator p300, a histone acetyltransferase (HAT).[7][8] Specifically, this compound disrupts the physical association between the C-terminal transactivation domain of β-catenin-1 and p300.[7] It is important to note that this compound selectively inhibits the β-catenin-p300 interaction, without affecting the interaction between β-catenin and the highly homologous CREB-binding protein (CBP) or its interaction with the TCF/LEF DNA-binding partners.[7][9]

By disrupting the β-catenin-p300 complex, this compound prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, thereby inhibiting the downstream effects of Wnt pathway activation.[7]

References

- 1. jcancer.org [jcancer.org]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 5. Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 9. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile and Properties of Windorphen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Windorphen is a novel small-molecule inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis.[1][2][3] Aberrant Wnt signaling is implicated in the pathogenesis of numerous human cancers.[2][3][4] Discovered through an in vivo chemical genetic screen in zebrafish embryos, this compound demonstrates a unique mechanism of action by selectively targeting the transcriptional coactivator p300, thereby disrupting its interaction with β-catenin-1.[1][2] This targeted approach has shown promise in preclinical models, where this compound selectively induces apoptosis in cancer cells characterized by dysregulated Wnt signaling.[1][4] This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative data from preclinical studies, and the experimental protocols utilized in its characterization.

Introduction

The Wnt/β-catenin signaling pathway is a highly conserved cascade that plays a pivotal role in cell proliferation, differentiation, and migration.[3][5] In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][5] Upon Wnt binding to its receptor complex, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[2][6] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and coactivators, such as CREB-binding protein (CBP) and p300, to initiate the transcription of target genes.[2]

Mutations leading to the constitutive activation of this pathway are a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] this compound emerged from a phenotype-based screen in zebrafish embryos as a selective inhibitor of this pathway.[1][3] Its unique mechanism of selectively disrupting the β-catenin:p300 interaction, while leaving the β-catenin:CBP interaction intact, suggests a potential therapeutic advantage, particularly in cancers where p300 is overexpressed.[1][2]

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway at the level of transcriptional activation. Unlike other inhibitors that may target upstream components, this compound acts downstream of the β-catenin destruction complex and its nuclear translocation.[1] The key molecular interactions are:

-

Selective Targeting of the β-catenin-1 C-terminal Transactivation Domain: this compound's activity is specific to the function of the C-terminal transactivation domain of β-catenin-1.[1][7] It does not affect the function of the more divergent zebrafish β-catenin-2.[1]

-

Disruption of the β-catenin:p300 Interaction: The primary mechanism of action is the disruption of the physical association between β-catenin and the transcriptional coactivator p300.[1][4]

-

No Effect on β-catenin:CBP or β-catenin:LEF1/TCF4 Interaction: Importantly, this compound does not interfere with the interaction of β-catenin with the closely related coactivator CBP or with its DNA-binding partners, the LEF1/TCF4 transcription factors.[1][4]

-

Inhibition of p300 Histone Acetyltransferase (HAT) Activity: this compound has been shown to be a selective inhibitor of the histone acetyltransferase activity of p300.[1][2]

This selective inhibition of the β-catenin:p300 interaction is a novel approach to modulating Wnt pathway activity and offers a high degree of specificity.

Signaling Pathway Diagram

Caption: this compound's mechanism of action in the canonical Wnt signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Cell Line/System | Parameter | Value | Reference |

| TOPFLASH Luciferase Reporter | STF293 cells | IC₅₀ | 1.5 µM | [4] |

| p300 Histone Acetyltransferase (HAT) Activity | In vitro assay | IC₅₀ | 4.2 µM | [2][4] |

Table 2: Cellular and In Vivo Effects

| Model System | Effect | Observation | Reference |

| Zebrafish Embryos | Dorsoventral Patterning | Dorsalization of embryos | [1] |

| Human Colon Carcinoma RKO Cells | β-catenin Localization | No effect on Wnt3a-induced nuclear translocation | [1] |

| Human Colon Cancer Cell Line SW480 | Apoptosis | Induction of apoptosis | [4] |

| Human Prostate Cancer Cell Line DU145 | Apoptosis | Induction of apoptosis | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the discovery and characterization of this compound.

Zebrafish-Based In Vivo Chemical Screen

This screen was designed to identify small molecules that could perturb the dorsoventral patterning in zebrafish embryos, a process critically regulated by Wnt signaling.

Experimental Workflow Diagram

Caption: Workflow for the zebrafish-based in vivo chemical screen that identified this compound.

Methodology:

-

Fertilized zebrafish embryos were collected and arrayed in 96-well plates.

-

A library of small molecules was added to the wells, with each well containing a distinct compound.

-

The embryos were incubated for a specific duration (e.g., from the 4 to 6-hour post-fertilization epiboly stage).[1]

-

Embryos were then visually screened under a microscope for developmental defects, specifically looking for a "dorsalized" phenotype, which is indicative of Wnt signaling inhibition.

-

Compounds that induced the desired phenotype ("hits") were selected for further validation and characterization, including dose-response analyses and secondary assays to confirm their mechanism of action.[1]

TOPFLASH Luciferase Reporter Assay

This cell-based assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.

Methodology:

-

STF293 cells, which are HEK293 cells stably transfected with a TCF/LEF-responsive luciferase reporter construct (TOPFLASH), were used.

-

Cells were plated in multi-well plates and treated with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3 inhibitor like BIO) in the presence of varying concentrations of this compound.[1]

-

Following an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer.

-

The luminescence signal, which is proportional to the level of TCF/LEF-mediated transcription, was normalized to a control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

-

Dose-response curves were generated to calculate the IC₅₀ value of this compound.[1]

Co-immunoprecipitation Assay

This assay was used to determine if this compound disrupts the physical interaction between β-catenin and its binding partners, p300 and CBP.

Methodology:

-

HEK293 cells were cultured and transfected with expression vectors for the proteins of interest (e.g., HA-tagged p300).[1]

-

The cells were treated with a Wnt pathway activator and either this compound or a control compound.

-

Cells were lysed, and the protein concentration of the lysates was determined.

-

An antibody specific to one of the proteins in the complex (e.g., anti-β-catenin) was added to the lysate to "pull down" the protein and any associated binding partners.

-

The antibody-protein complexes were captured using protein A/G-agarose beads.

-

The beads were washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins were eluted from the beads and analyzed by Western blotting using an antibody against the putative binding partner (e.g., anti-HA to detect p300).[1] A reduction in the co-immunoprecipitated protein in the presence of this compound indicates a disruption of the protein-protein interaction.

Preclinical Efficacy

In vitro studies have demonstrated that this compound can selectively kill cancer cells that have aberrant Wnt signaling.[1][4] For instance, it induced apoptosis in the human colon cancer cell line SW480 and the prostate cancer cell line DU145, both of which are known to have activated Wnt pathways.[4] This selectivity for Wnt-dependent cancer cells highlights its potential as a targeted therapeutic agent.[1][3]

Clinical Development Status

As of the date of this document, there is no publicly available information regarding this compound entering clinical trials. The compound appears to be in the preclinical stage of development.

Conclusion and Future Directions

This compound represents a promising new class of Wnt signaling inhibitors with a distinct and highly specific mechanism of action. By selectively targeting the β-catenin:p300 interaction, it offers a novel strategy for the treatment of cancers driven by aberrant Wnt pathway activation. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound or its analogues to advance this therapeutic concept towards clinical application. Further in vivo studies in relevant animal models of cancer are a critical next step to fully evaluate its therapeutic potential.

References

- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design principles and therapeutic applications of novel synthetic WNT signaling agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of canonical Wnt ligands to their receptor complexes occurs in ordered plasma membrane environments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Windorphen's In Vitro Inhibition of β-Catenin Transactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Windorphen, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The document outlines the quantitative inhibitory effects of this compound on β-catenin-mediated transactivation, details the experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Findings: this compound Selectively Targets p300 to Inhibit β-Catenin Function

This compound has been identified as a selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by specifically targeting the p300 histone acetyltransferase, a critical co-activator for β-catenin-mediated transcription.[1] This targeted action disrupts the interaction between β-catenin and p300, thereby inhibiting the transactivation of Wnt target genes.[1][2] Notably, this compound exhibits a high degree of selectivity for p300 over the closely related histone acetyltransferase CBP.[1]

Quantitative Data Summary

The inhibitory activity of this compound on p300 histone acetyltransferase (HAT) activity was determined through in vitro acetyltransferase assays. The following table summarizes the key quantitative data.

| Target Enzyme | IC50 (µM) | Selectivity vs. CBP |

| p300 | 4.2 | ~10-fold |

| CBP | >42 | - |

| GCN5 | >42 | - |

| KAT5 | >42 | - |

| MYST2/KAT7 | >42 | - |

| MYST4/KAT6B | >42 | - |

| P300/CBP-associated factor (PCAF) | >42 | - |

Table 1: In vitro inhibitory activity of this compound on various histone acetyltransferases. The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. Data sourced from in vitro acetyltransferase assays.[1]

Signaling Pathway and Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes.[3][4] In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the stabilization and nuclear translocation of β-catenin.[4] In the nucleus, β-catenin partners with TCF/LEF transcription factors to activate target gene expression.[3][5] This process requires the recruitment of co-activators, including p300 and CBP.[1]

This compound exerts its inhibitory effect at this critical nuclear step. By selectively binding to p300, this compound prevents its association with the C-terminal transactivation domain of β-catenin.[1] This disruption is crucial as it blocks the subsequent histone acetylation and chromatin remodeling required for gene transcription. It is important to note that this compound does not affect the interaction of β-catenin with TCF/LEF DNA-binding partners.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay is crucial for determining the direct inhibitory effect of this compound on the enzymatic activity of p300 and other HATs.

Objective: To quantify the IC50 of this compound for various histone acetyltransferases.

Materials:

-

Purified human histone acetyltransferases (p300, CBP, GCN5, KAT5, MYST2/KAT7, MYST4/KAT6B, PCAF)

-

Histone H3 or other suitable substrate

-

Acetyl-CoA, [³H]-labeled

-

This compound and control compounds (e.g., BAS)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the purified HAT enzyme, histone substrate, and varying concentrations of this compound or control compound in a suitable buffer.

-

Initiate the reaction by adding [³H]-labeled Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto filter paper and washing with a buffer to remove unincorporated [³H]-Acetyl-CoA.

-

Measure the amount of incorporated [³H]-acetyl groups using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Co-immunoprecipitation (Co-IP) Assay

This assay is used to assess the effect of this compound on the protein-protein interaction between β-catenin and its binding partners.

Objective: To determine if this compound disrupts the interaction between β-catenin and p300.

Materials:

-

HEK293 cells or other suitable cell line

-

Expression vectors for HA-tagged p300 and β-catenin

-

Wnt3a conditioned media (or other Wnt pathway activator)

-

This compound and control compounds

-

Lysis buffer

-

Antibodies: anti-HA, anti-β-catenin, and control IgG

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Co-transfect HEK293 cells with expression vectors for HA-tagged p300 and β-catenin.

-

Treat the cells with Wnt3a conditioned media to induce β-catenin stabilization and nuclear translocation.

-

Treat the cells with this compound or a control compound for a specified duration.

-

Lyse the cells and pre-clear the lysate with control IgG and Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-HA antibody to immunoprecipitate HA-p300 and its interacting proteins.

-

Capture the immune complexes with Protein A/G beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the proteins from the beads and resolve them by SDS-PAGE.

-

Perform Western blotting using an anti-β-catenin antibody to detect the amount of β-catenin that co-immunoprecipitated with p300.

Conclusion

This compound represents a promising class of Wnt/β-catenin signaling inhibitors with a distinct and selective mechanism of action. Its ability to specifically disrupt the β-catenin/p300 interaction provides a targeted approach for modulating the transcriptional output of this critical pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of cancer biology, developmental biology, and drug discovery who are investigating the therapeutic potential of targeting β-catenin-mediated transactivation. Further studies are warranted to explore the full potential of this compound and its analogs in preclinical and clinical settings.

References

- 1. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bosterbio.com [bosterbio.com]

- 4. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curbing the nuclear activities of β-catenin: Control over Wnt target gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Windorphen's Precision Strike: Targeting the β-Catenin/p300 Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core, Switzerland - In the intricate world of cellular signaling, the Wnt/β-catenin pathway stands as a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key interaction in the culmination of this pathway is the binding of the transcriptional coactivator β-catenin to the histone acetyltransferase p300. This guide delves into the specific mechanism of Windorphen, a small molecule inhibitor that selectively disrupts this crucial interaction, offering a promising avenue for targeted cancer therapy.

Executive Summary

This compound is a novel Wnt/β-catenin signaling inhibitor that demonstrates remarkable selectivity in its mechanism of action. It specifically targets the interaction between the C-terminal transactivation domain of β-catenin and the transcriptional coactivator p300, while notably sparing the closely related homolog, CREB-binding protein (CBP). Furthermore, this compound has been shown to directly inhibit the histone acetyltransferase (HAT) activity of p300. This dual action effectively attenuates Wnt signaling, leading to the suppression of target gene expression and selective apoptosis in cancer cells harboring Wnt pathway-activating mutations. This document provides a comprehensive overview of this compound's target engagement, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Analysis of this compound's Activity

The following tables summarize the key quantitative data characterizing this compound's inhibitory effects.

| Assay Type | Target/System | IC50 (μM) | Reference |

| Luciferase Reporter Assay | TOPFlash (Wnt/β-catenin signaling) | 1.5 | (Hao et al., 2013)[1] |

| Histone Acetyltransferase Assay | p300 HAT activity | 4.2 | (Hao et al., 2013)[1] |

| Parameter | Value | Method | Reference |

| Specificity | Selectively disrupts β-catenin/p300 interaction over β-catenin/CBP interaction | Co-immunoprecipitation | (Hao et al., 2013)[1] |

| Target Domain | C-terminal transactivation domain of β-catenin-1 | Co-immunoprecipitation | (Hao et al., 2013)[1] |

Signaling Pathway and Mechanism of Action

The canonical Wnt/β-catenin signaling pathway is a tightly regulated cascade. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to TCF/LEF transcription factors and recruits coactivators, including p300 and CBP, to initiate the transcription of target genes involved in proliferation and cell fate.

This compound intervenes at this critical nuclear step. By binding to p300, it allosterically inhibits the interaction with the C-terminal transactivation domain of β-catenin. This prevents the formation of a functional transcriptional complex, thereby blocking the expression of Wnt target genes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's interaction with the β-catenin/p300 complex, adapted from Hao et al., 2013.[1]

Co-immunoprecipitation (Co-IP) for β-catenin and p300 Interaction

This protocol details the procedure to assess the effect of this compound on the interaction between β-catenin and p300 in HEK293 cells overexpressing HA-tagged p300.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Transfect cells with a plasmid encoding HA-tagged p300 using a suitable transfection reagent according to the manufacturer's instructions.

2. Cell Lysis and Protein Extraction:

-

48 hours post-transfection, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract. Determine protein concentration using a BCA assay.

3. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and collect the pre-cleared supernatant.

-

To 1 mg of pre-cleared protein lysate, add anti-β-catenin antibody and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

In parallel, treat lysates with either this compound (e.g., 30 µM) or a vehicle control (DMSO) during the antibody incubation step.

4. Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Elute the immunoprecipitated proteins by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST).

-

Probe the membrane with primary antibodies against HA (to detect p300) and β-catenin (as a loading control for the immunoprecipitated protein).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

p300 Histone Acetyltransferase (HAT) Assay

This protocol describes a radiometric assay to measure the inhibitory effect of this compound on the enzymatic activity of p300.

1. Reaction Setup:

-

Prepare a reaction mixture in a 96-well plate containing HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT), recombinant p300 enzyme, and a histone H3 or H4 peptide substrate.

-

Add varying concentrations of this compound or a vehicle control (DMSO) to the wells.

-

Pre-incubate the mixture for 10-15 minutes at 30°C.

2. Initiation of Reaction:

-

Start the reaction by adding [3H]-Acetyl-CoA to each well.

3. Incubation:

-

Incubate the reaction plate at 30°C for 30-60 minutes.

4. Termination of Reaction:

-

Stop the reaction by adding an acidic stop solution (e.g., 10% acetic acid).

5. Measurement of Activity:

-

Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).

-

Wash the filter plate multiple times with a wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.

-

Add scintillation fluid to the wells.

-

Measure the amount of incorporated [3H]-acetyl groups using a scintillation counter.

6. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the Wnt/β-catenin signaling pathway. Its ability to selectively disrupt the β-catenin/p300 complex, coupled with the direct inhibition of p300's HAT activity, provides a potent and specific mechanism to counteract the oncogenic effects of aberrant Wnt signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and leverage this promising therapeutic strategy. The high-resolution understanding of this compound's molecular target provides a solid foundation for the development of next-generation inhibitors with enhanced potency and clinical utility.

References

Windorphen: A Technical Guide to its Mechanism of Action and In Vitro Characterization

Disclaimer: Windorphen is a small molecule inhibitor used for research purposes to investigate the Wnt/β-catenin signaling pathway. It is not an approved drug and has not been the subject of clinical bioavailability or pharmacokinetic studies in humans. This document summarizes the available technical information on its mechanism of action and the experimental protocols used for its characterization.

Introduction

This compound is a selective inhibitor of the canonical Wnt/β-catenin signaling pathway.[1] Discovered through a chemical genetic screen in zebrafish, it has been identified as a tool compound for studying processes regulated by Wnt signaling, such as embryonic development and tumorigenesis.[2] Notably, this compound has been shown to selectively induce apoptosis in cancer cells that have Wnt-activating mutations.[3] This guide details the molecular target of this compound, its in vitro efficacy, and the experimental methodologies used to characterize its function.

Mechanism of Action: Inhibition of β-catenin/p300 Interaction

The canonical Wnt signaling pathway is crucial for a multitude of cellular processes. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[4][5] Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes.[4]

For its activity, nuclear β-catenin recruits various co-activators, including the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300.[6] this compound exerts its inhibitory effect by specifically disrupting the protein-protein interaction between the C-terminal transactivation domain of β-catenin and the co-activator p300.[2][3][7] It does not, however, disrupt the interaction between β-catenin and CBP or its DNA-binding partner TCF/LEF.[3]

Wnt/β-catenin Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the canonical Wnt signaling pathway, highlighting the point of intervention by this compound.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Target/Cell Line | IC50 Value (µM) | Reference |

| TOPFlash Luciferase Reporter Assay | Wnt3a-inducible activity in STF293 cells | ~1.5 | [3] |

| Histone Acetyltransferase (HAT) Assay | Purified human p300 | 4.2 | [3] |

| Histone Acetyltransferase (HAT) Assay | Other HATs (CBP, GCN5, KAT5, etc.) | >40 | [3] |

Experimental Protocols

The characterization of this compound's activity relies on established molecular biology techniques. Detailed methodologies for key experiments are provided below.

TOPFlash Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the β-catenin/TCF/LEF complex.[7][8]

Principle: The TOPFlash reporter plasmid contains multiple TCF/LEF binding sites upstream of a minimal promoter driving a luciferase gene.[7] When Wnt signaling is active, the β-catenin/TCF/LEF complex binds to these sites and drives luciferase expression. The amount of light produced upon addition of a substrate is proportional to the pathway's activity. A control plasmid, FOPFlash, with mutated TCF/LEF sites, is used to measure non-specific background.[8]

Protocol Outline:

-

Cell Culture and Transfection: Plate cells (e.g., HEK293 or STF293) in a multi-well plate. Co-transfect the cells with the TOPFlash (or FOPFlash) reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound. Induce Wnt signaling, typically by adding purified Wnt3a protein or using a GSK3 inhibitor.

-

Cell Lysis: After a suitable incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a specific lysis buffer to release the cellular contents, including the expressed luciferase enzymes.[9]

-

Luminometry: Add the firefly luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its signal.

-

Data Analysis: Normalize the TOPFlash/FOPFlash luminescence values to the Renilla luciferase values. The activity of the Wnt pathway is often expressed as the ratio of TOPFlash to FOPFlash signals. Calculate IC50 values by plotting the normalized activity against the logarithm of the inhibitor concentration.[3]

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to determine if two proteins physically interact in a cellular context. It was used to show that this compound disrupts the β-catenin-p300 interaction.[3][10]

Principle: An antibody specific to a "bait" protein (e.g., p300) is used to pull it out of a cell lysate. If a "prey" protein (e.g., β-catenin) is bound to the bait, it will be pulled down as well. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.[10][11]

Protocol Outline:

-

Cell Culture and Lysis: Culture cells (e.g., HEK293) and treat them with DMSO (vehicle control) or this compound. Lyse the cells using a gentle, non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Pre-clearing (Optional): Incubate the cell lysate with beads (e.g., Protein A/G agarose) alone to remove proteins that non-specifically bind to the beads, reducing background.[11]

-

Immunoprecipitation: Add a primary antibody specific to the bait protein (e.g., anti-p300) to the pre-cleared lysate and incubate to allow antibody-antigen complexes to form.

-

Complex Capture: Add Protein A/G beads to the lysate. These beads bind to the Fc region of the antibody, capturing the entire antibody-antigen-partner protein complex.

-

Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads, usually by boiling in an SDS-PAGE loading buffer, which denatures the proteins.

-

Detection by Western Blot: Separate the eluted proteins by size using SDS-PAGE, transfer them to a membrane, and probe with an antibody against the prey protein (e.g., anti-β-catenin) to detect its presence.[12]

Conclusion

This compound is a valuable research tool for the specific inhibition of the Wnt/β-catenin signaling pathway. Its mechanism of action, centered on the disruption of the β-catenin-p300 interaction, has been well-characterized through in vitro assays. While no pharmacokinetic data is available due to its status as a preclinical research compound, the detailed understanding of its molecular function provides a solid foundation for its use in studies of Wnt-dependent biological and pathological processes.

References

- 1. TOPFlash Dual-Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jcancer.org [jcancer.org]

- 8. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 9. assaygenie.com [assaygenie.com]

- 10. assaygenie.com [assaygenie.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. 4.8. Co-Immunoprecipitation [bio-protocol.org]

An In-depth Technical Guide to Windorphen: Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Windorphen is a selective inhibitor of the Wnt/β-catenin signaling pathway, presenting a valuable tool for research in developmental biology and oncology.[1][2] It functions by specifically disrupting the protein-protein interaction between β-catenin and the transcriptional coactivator p300, without affecting the homologous CREB-binding protein (CBP).[1][3][4][5] This targeted mechanism of action makes this compound a subject of significant interest. This guide provides a comprehensive overview of the known solubility and stability characteristics of this compound in common laboratory solvents. It also outlines standardized experimental protocols for researchers to further characterize its physicochemical properties and details its role in the canonical Wnt signaling pathway.

Physicochemical Properties

| Property | Value |

| Synonyms | Wnt inhibitor dorsalizing, Histone Acetyltransferase Inhibitor XII, (E) & (Z)-3-Chloro-2,3- bis(4-methoxyphenyl)acrylaldehyde, WD, HAT Inhibitor XII, Wnt Pathway Inhibitor XXII |

| Molecular Formula | C₁₇H₁₅ClO₃ |

| Molecular Weight | 302.75 g/mol |

| CAS Number | 19881-70-0 |

| Appearance | Off-white to white or beige powder[6] |

| Purity | ≥98% (HPLC)[6] |

Solubility Data

The solubility of this compound has been primarily reported in dimethyl sulfoxide (DMSO). Data from various suppliers show some variability, which may be attributed to differences in experimental conditions such as temperature and the use of physical methods to aid dissolution.

| Solvent | Concentration | Conditions | Source |

| DMSO | 62.5 mg/mL (approx. 206.4 mM) | Requires ultrasonic assistance; hygroscopic | MedchemExpress[3] |

| DMSO | 50 mg/mL (approx. 165.2 mM) | Not specified | Sigma-Aldrich |

| DMSO | 5 mg/mL (approx. 16.5 mM) | Requires warming | Sigma-Aldrich[6] |

Note on Aqueous Solubility: There is no readily available data on the solubility of this compound in aqueous buffers such as phosphate-buffered saline (PBS) or water. Given its chemical structure, it is expected to have low aqueous solubility. Researchers should determine the solubility in their specific aqueous medium of choice experimentally.

Stability and Storage

Proper storage is critical to maintain the integrity of this compound. The following are general recommendations based on supplier data.

| Form | Storage Temperature | Duration | Conditions |

| Solid | 2-8°C or -20°C[6] | Long-term | Protect from light[6] |

| Stock Solution | -80°C | Up to 6 months[3] | In a tightly sealed vial |

| Stock Solution | -20°C | Up to 1 month[3] | In a tightly sealed vial |

It is recommended to prepare fresh dilutions from the stock solution for daily use and to avoid repeated freeze-thaw cycles. The stability of this compound in various experimental solvents and at working concentrations has not been extensively documented and should be evaluated as part of experimental validation.

Mechanism of Action: Wnt/β-Catenin Signaling Pathway

This compound exerts its inhibitory effect on the canonical Wnt signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers.[1][2] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin partners with TCF/LEF transcription factors and coactivators like p300 and CBP to initiate the transcription of target genes.

This compound acts downstream of the destruction complex and β-catenin's nuclear translocation.[4] It selectively binds to the coactivator p300, preventing its association with β-catenin.[3][4][5] This disruption specifically inhibits the transcriptional activity mediated by the β-catenin/p300 complex.

Caption: this compound inhibits Wnt signaling by targeting p300 in the nucleus.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted to specific laboratory conditions and analytical capabilities.

Protocol for Determining Thermodynamic Solubility

This protocol uses the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of this compound in a specific solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., PBS pH 7.4, 0.9% Saline, Ethanol)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Microcentrifuge

-

Calibrated analytical balance

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet any remaining undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of dissolved this compound.

-

Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility. Report the result in mg/mL or mM.

Protocol for Assessing Stability in Solution

This protocol outlines a method to assess the chemical stability of this compound in a specific solvent over time.

Objective: To evaluate the degradation of this compound in solution under defined conditions.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Solvent of interest (e.g., cell culture medium, PBS)

-

Light-protective containers (e.g., amber vials)

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a suitable column and detector

Methodology:

-

Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known starting concentration.

-

Incubation: Aliquot the solution into multiple vials for different time points and conditions. Store the vials under the desired temperature and light conditions (e.g., protected from light).

-

Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.

-

Analysis: Immediately analyze the sample by HPLC. The "time 0" sample serves as the initial concentration baseline.

-

Data Evaluation: Compare the peak area of the this compound peak at each time point to the peak area at time 0. The appearance of new peaks may indicate the formation of degradation products.

-

Reporting: Report the stability as the percentage of the initial concentration of this compound remaining at each time point.

Caption: A generalized workflow for determining the thermodynamic solubility of this compound.

References

- 1. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Small Molecule Targeting β-Catenin Function Discovered by In Vivo Chemical Genetic Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound = 98 HPLC 19881-70-0 [sigmaaldrich.com]

An In-depth Technical Guide on the Structural Analogs of Windorphen and their Wnt Inhibitory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction to Wnt Signaling and the Emergence of Windorphen

The Wingless-related integration site (Wnt) signaling pathway is a crucial and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where aberrant Wnt signaling can drive tumor initiation and progression. The canonical Wnt pathway centers on the regulation of β-catenin stability. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its cell surface receptors, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Given its central role in pathology, the Wnt pathway presents a compelling target for therapeutic intervention. A variety of small molecules have been developed to modulate this pathway at different levels. Among these is this compound, a small molecule identified through a zebrafish-based in vivo screen for compounds that perturb embryonic dorsoventral patterning.[2] this compound has been shown to selectively block the Wnt signal required for ventral development.[2]

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the Wnt signaling pathway through a specific protein-protein interaction. It has been demonstrated that this compound selectively inhibits the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300, which is associated with β-catenin in the nucleus.[2] Specifically, co-immunoprecipitation experiments have revealed that this compound interrupts the association between the C-terminal transactivation domain of β-catenin and p300.[2] This disruption prevents the subsequent acetylation of histones and other transcriptional machinery, thereby repressing the expression of Wnt target genes.

Caption: Canonical Wnt Signaling Pathway and Point of Inhibition by this compound.

Wnt Inhibitory Potential of this compound

The inhibitory activity of this compound has been quantified using cell-based reporter assays. The following table summarizes the available data for this compound.

| Compound | Wnt Inhibition IC50 (µM) | p300 HAT Inhibition IC50 (µM) | Assay Type | Cell Line/System | Reference |

| This compound | 1.5 | 4.2 | TOPFlash Luciferase Reporter Assay | Zebrafish Embryos | [2] |

Structure-Activity Relationship (SAR) of this compound Analogs

As of the date of this publication, detailed structure-activity relationship studies for a series of this compound analogs have not been extensively reported in the public domain. Therefore, a comparative analysis of structural modifications and their impact on Wnt inhibitory potential cannot be definitively presented.

However, for the development of future this compound analogs, general principles of medicinal chemistry and SAR from other classes of Wnt inhibitors that act downstream in the pathway can be instructive. Key considerations for designing analogs that inhibit the β-catenin/p300 interaction would include:

-

Modification of core scaffold: Alterations to the central ring system of this compound could influence binding affinity and selectivity for p300.

-

Substitution patterns: The addition or modification of functional groups on the scaffold can impact potency, solubility, and metabolic stability.

-

Stereochemistry: The three-dimensional arrangement of atoms can be critical for optimal interaction with the target protein.

Future research in this area would be invaluable for elucidating the key structural features required for potent and selective inhibition of the β-catenin/p300 interaction.

Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.

Experimental Protocols

Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)

This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It relies on a luciferase reporter construct driven by a promoter containing multiple TCF/LEF binding sites (TOPFlash). A control plasmid with mutated TCF/LEF sites (FOPFlash) is used to measure non-specific transcriptional activation.

Principle: In the presence of active Wnt signaling, nuclear β-catenin binds to the TCF/LEF sites in the TOPFlash reporter, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Wnt pathway activation.

Materials and Reagents:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash and FOPFlash reporter plasmids

-

Renilla luciferase plasmid (for transfection control)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Wnt3a conditioned media (or other Wnt agonist, e.g., CHIR99021)

-

This compound or analog compounds

-

Dual-Luciferase Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds (this compound or its analogs) at various concentrations.

-

Wnt Pathway Activation: After a 1-hour pre-incubation with the compounds, add Wnt3a conditioned media or another Wnt agonist to the wells to stimulate the pathway.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Calculate the TOP/FOP ratio to determine the specific Wnt-dependent transcriptional activation.

-

Plot the normalized TOP/FOP ratio against the concentration of the test compound to determine the IC50 value.

-

Caption: General Workflow for a TOP/FOP Flash Luciferase Reporter Assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel Wnt signaling inhibitors. Its mechanism of action, targeting the crucial interaction between β-catenin and the transcriptional coactivator p300, offers a potential avenue for therapeutic intervention in Wnt-driven diseases. While the current publicly available data on its structural analogs is limited, the foundational knowledge of this compound's activity and the established experimental protocols provide a clear path forward for future research.

The next logical steps in the development of this compound-based Wnt inhibitors should focus on a systematic medicinal chemistry campaign to synthesize and evaluate a library of analogs. Such studies will be instrumental in elucidating the structure-activity relationships and identifying compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the in vivo efficacy and safety of lead compounds will be critical for their eventual translation into clinical candidates.

References

Investigating Windorphen's Effect on Downstream Wnt Target Genes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Windorphen, a small molecule identified through a zebrafish-based phenotypic screen, has emerged as a selective inhibitor of the Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of this compound's mechanism of action and details the experimental protocols required to investigate its effects on downstream Wnt target genes. The guide is intended for researchers, scientists, and drug development professionals working to understand and therapeutically target the Wnt pathway.

Introduction to this compound and the Wnt Signaling Pathway

The Wnt signaling cascade is a complex network of proteins that plays a crucial role in cell fate determination, proliferation, and migration.[1] In the canonical pathway, the binding of Wnt ligands to Frizzled (Fzd) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin.[2] In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes, including AXIN2, c-MYC, and CCND1 (Cyclin D1).[3][4][5] Dysregulation of this pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin itself, leads to constitutive activation and is a driving force in many cancers, particularly colorectal cancer.[3][4]

This compound was discovered as a potent and selective inhibitor of the canonical Wnt signaling pathway.[6] Its mechanism of action involves the disruption of the protein-protein interaction between β-catenin and the transcriptional coactivator p300.[6] This inhibition is specific, as this compound does not affect the interaction of β-catenin with the closely related coactivator CREB-binding protein (CBP) or with the TCF/LEF DNA-binding partners.[6] By preventing the recruitment of p300 to the β-catenin/TCF transcriptional complex, this compound effectively suppresses the expression of downstream Wnt target genes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding this compound's inhibitory activity. While specific fold-change data for downstream target genes following this compound treatment is not extensively available in the public domain, Table 2 provides a template for researchers to populate with their own experimental data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Wnt Signaling Inhibition (IC50) | 1.5 µM | HEK293T cells (TOPFlash reporter assay) | [6] |

| p300 HAT Activity Inhibition (IC50) | 4.2 µM | In vitro histone acetyltransferase assay | [6] |

Table 2: Representative Template for qPCR Analysis of Wnt Target Gene Expression Following this compound Treatment

| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | p-value |

| AXIN2 | Vehicle (DMSO) | 1.0 | - |

| This compound (1.5 µM) | [Enter Data] | [Enter Data] | |

| This compound (5 µM) | [Enter Data] | [Enter Data] | |

| c-MYC | Vehicle (DMSO) | 1.0 | - |

| This compound (1.5 µM) | [Enter Data] | [Enter Data] | |

| This compound (5 µM) | [Enter Data] | [Enter Data] | |

| CCND1 (Cyclin D1) | Vehicle (DMSO) | 1.0 | - |

| This compound (1.5 µM) | [Enter Data] | [Enter Data] | |

| This compound (5 µM) | [Enter Data] | [Enter Data] |

Mandatory Visualizations

Canonical Wnt Signaling Pathway and Point of Inhibition by this compound

Caption: Canonical Wnt signaling pathway and this compound's mechanism of action.

Experimental Workflow for Investigating this compound's Effects

Caption: Workflow for characterizing this compound's activity.

Experimental Protocols

Luciferase Reporter Assay for Wnt Signaling Activity

This protocol is adapted from established methods for measuring TCF/LEF-dependent transcriptional activity.

Objective: To quantify the inhibitory effect of this compound on Wnt/β-catenin signaling.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPFlash and FOPFlash reporter plasmids (contain TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene)

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 104 cells per well and incubate for 24 hours.

-

Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the media with fresh media containing Wnt3a (to activate the pathway) and varying concentrations of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is calculated as the percentage reduction in normalized luciferase activity in treated cells compared to vehicle-treated cells. Plot the data to determine the IC50 value.

Co-immunoprecipitation (Co-IP) for β-catenin and p300 Interaction

This protocol is designed to assess the effect of this compound on the interaction between endogenous β-catenin and p300.

Objective: To determine if this compound disrupts the physical association between β-catenin and p300.

Materials:

-

SW480 cells (or another cell line with active Wnt signaling)

-

RIPA buffer with protease and phosphatase inhibitors

-

Anti-β-catenin antibody

-

Anti-p300 antibody

-

Normal rabbit or mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

SDS-PAGE gels and Western blotting reagents

-

This compound

Procedure:

-

Cell Treatment and Lysis: Treat SW480 cells with this compound or vehicle control for the desired time. Lyse the cells in ice-cold RIPA buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysates with either anti-β-catenin antibody or normal IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads three times with ice-cold wash buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p300 antibody to detect co-immunoprecipitated p300. The input lysates should also be run to confirm the presence of both proteins.

Quantitative PCR (qPCR) for Wnt Target Gene Expression

This protocol outlines the steps to measure the mRNA levels of Wnt target genes.

Objective: To quantify the change in expression of AXIN2, c-MYC, and CCND1 in response to this compound treatment.

Materials:

-

Wnt-dependent cancer cell line (e.g., SW480)

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for AXIN2, c-MYC, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

In Vitro p300 Histone Acetyltransferase (HAT) Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on the enzymatic activity of p300.

Objective: To determine the IC50 of this compound for p300 HAT activity.

Materials:

-

Recombinant human p300 protein

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

HAT assay buffer

-

This compound

-

Detection reagent (e.g., a fluorescent or colorimetric reagent that detects the product of the HAT reaction)

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, set up the HAT reaction by adding HAT assay buffer, histone peptide substrate, and varying concentrations of this compound or vehicle control.

-

Enzyme Addition: Add recombinant p300 to each well to initiate the reaction.

-

Acetyl-CoA Addition: Add Acetyl-CoA to start the acetylation process.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measurement: Measure the signal (fluorescence or absorbance) using a microplate reader.

-

Data Analysis: Calculate the percentage of p300 activity inhibition for each this compound concentration and plot the data to determine the IC50 value.

Conclusion

This compound represents a promising small molecule inhibitor of the Wnt/β-catenin signaling pathway with a distinct mechanism of action. By selectively disrupting the interaction between β-catenin and the transcriptional coactivator p300, it offers a targeted approach to downregulate the expression of key oncogenic Wnt target genes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the effects of this compound and other potential Wnt pathway inhibitors. The systematic application of these methodologies will be crucial in further elucidating the therapeutic potential of targeting the β-catenin/p300 axis in cancer and other diseases driven by aberrant Wnt signaling.

References

- 1. Wnt/beta-catenin/Tcf signaling induces the transcription of Axin2, a negative regulator of the signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Periodic changes of cyclin D1 mRNA stability are regulated by PC4 modifications in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of beta-catenin dependent Wnt signaling in colon cancer cells remodels the microenvironment to promote tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Characterizing Windorphen Inhibition of the Wnt/β-Catenin Pathway using a TOPFLASH Reporter Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for utilizing the TOPFLASH reporter assay to characterize the inhibitory effects of Windorphen on the canonical Wnt/β-catenin signaling pathway. This compound is a small molecule inhibitor that selectively disrupts the interaction between β-catenin and the transcriptional coactivator p300.[1] The TOPFLASH assay is a widely used method to quantify the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, providing a robust system for assessing the potency of Wnt pathway modulators.[2][3] Included are protocols for cell culture, transient transfection, treatment with Wnt agonists and this compound, and subsequent data analysis. Additionally, this guide features diagrams of the signaling pathway and experimental workflow, along with structured tables for comprehensive data presentation.

Introduction to the Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial for embryonic development, tissue homeostasis, and stem cell regulation.[4][5] In the "off" state, a cytoplasmic destruction complex, consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7] Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[5][7] This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.[7] In the nucleus, β-catenin associates with TCF/Lymphoid Enhancer Factor (LEF) transcription factors to activate the expression of Wnt target genes.[5]

This compound has been identified as an inhibitor of this pathway, acting downstream by preventing the binding of β-catenin to the histone acetyltransferase p300, a critical coactivator for TCF-mediated transcription.[1]

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

The TOPFLASH Reporter Assay

The TOPFLASH reporter assay is a luciferase-based method to measure the activity of the canonical Wnt pathway.[2] The assay utilizes a plasmid containing a luciferase gene driven by a minimal promoter fused to multiple TCF/LEF binding sites (TOPFLASH).[2] As a negative control, a FOPFLASH plasmid is used, which contains mutated TCF/LEF binding sites that are non-functional.[2] The ratio of luciferase activity from TOPFLASH to FOPFLASH reporters provides a specific measure of Wnt-dependent transcription.[2] A constitutively expressed reporter, such as Renilla luciferase, is often co-transfected to normalize for transfection efficiency and cell viability.[2][8]

Materials and Methods

Reagents and Equipment

-

Cell Line: HEK293T cells (ATCC)

-

Wnt Agonists:

-

Wnt3a conditioned medium (prepared from L Wnt-3A cells, ATCC CRL-2647) or commercial recombinant Wnt3a.

-

CHIR99021 (GSK3β inhibitor, Sigma-Aldrich)

-

-

Test Compound: this compound (Sigma-Aldrich); soluble in DMSO (5 mg/mL), store at -20°C protected from light.

-

Plasmids:

-

M50 Super 8x TOPFlash (Addgene #12456)

-

M51 Super 8x FOPFlash (Addgene #12457)

-

pRL-TK Renilla Luciferase Reporter Vector (Promega)

-

-

Cell Culture:

-

Dulbecco's Modified Eagle Medium (DMEM) high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

-

Transfection: Lipofectamine 2000 (Invitrogen) or similar transfection reagent

-

Luciferase Assay: Dual-Luciferase® Reporter Assay System (Promega)

-

Equipment:

-

CO₂ incubator (37°C, 5% CO₂)

-

Luminometer capable of reading 96-well plates

-

Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)

-

96-well white, flat-bottom tissue culture plates

-

Protocol for Wnt3a Conditioned Medium Preparation

-

Culture L Wnt-3A cells (ATCC CRL-2647) in DMEM with 10% FBS and 0.4 mg/mL G418.[9]

-

When confluent, split cells 1:10 into T75 flasks in DMEM with 10% FBS but without G418.[9]

-

First Harvest: After 4 days, collect the conditioned medium.[9][10]

-

Centrifuge the medium at 1000 x g for 10 minutes to pellet cell debris.[10]

-

Filter the supernatant through a 0.22 µm sterile filter.[9][10]

-

Second Harvest: Add fresh medium (DMEM + 10% FBS) to the same flasks and incubate for another 3 days.[10]

-

Collect and process this second batch of medium as in steps 4-5.

-

Pool the two batches of conditioned medium.[10] Aliquot and store at -80°C.

TOPFLASH Assay Experimental Protocol

Caption: Experimental workflow for the this compound TOPFLASH reporter assay.

Day 1: Cell Seeding

-

Culture and expand HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed 25,000 cells per well in 100 µL of growth medium into a 96-well white, flat-bottom plate.[2]

-

Incubate overnight at 37°C with 5% CO₂.

Day 2: Transient Transfection

-

For each well, prepare a DNA-transfection reagent complex. Per well, a common ratio is a total of 50-100 ng of DNA.[8]

-

TOPFLASH wells: 45 ng TOPFLASH plasmid + 5 ng Renilla plasmid.

-

FOPFLASH wells: 45 ng FOPFLASH plasmid + 5 ng Renilla plasmid.

-

-

Follow the manufacturer's protocol for Lipofectamine 2000 to prepare the transfection complexes.

-

Gently add the complexes to the cells.

-

Incubate for 24 hours.

Day 3: Treatment with Wnt Agonist and this compound

-

Prepare serial dilutions of this compound in your treatment medium. A suggested concentration range to test, based on its reported IC50 of ~1.5-4.2 µM, would be from 0.1 µM to 50 µM.[1] Remember to prepare a vehicle control (DMSO).

-

Prepare the Wnt agonist treatment medium:

-

Aspirate the transfection medium from the cells.

-

Add 100 µL of the appropriate treatment medium to each well according to your experimental plate layout (see Table 2 for an example).

-

Incubate for 16-24 hours.[8]

Day 4: Cell Lysis and Luciferase Measurement

-

Equilibrate the plate to room temperature.

-

Carefully aspirate the medium from all wells.

-

Wash once with 100 µL of PBS.

-

Add 20 µL of 1X Passive Lysis Buffer (from the Dual-Luciferase kit) to each well.

-

Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

-

Following the Dual-Luciferase® Reporter Assay System protocol, measure both Firefly and Renilla luciferase activity in a luminometer.

Data Presentation and Analysis

Raw Data Collection

Summarize the raw relative light unit (RLU) readings from the luminometer in a structured table.

| Well ID | Treatment Group | Replicate | Firefly RLU | Renilla RLU |

| A1 | TOP + Vehicle | 1 | ||

| A2 | TOP + Vehicle | 2 | ||

| ... | ... | ... | ||

| B1 | FOP + Vehicle | 1 | ||

| ... | ... | ... | ||

| C1 | TOP + Wnt3a + Vehicle | 1 | ||

| ... | ... | ... | ||

| D1 | TOP + Wnt3a + 1 µM this compound | 1 | ||

| ... | ... | ... |

Table 1: Example template for recording raw luciferase data.

Data Normalization and Calculation of Inhibition

-

Normalize to Renilla: For each well, calculate the Firefly/Renilla ratio (FF/RL).

-

Calculate TOP/FOP Ratio: For each condition, calculate the average FF/RL for the TOPFLASH replicates and divide it by the average FF/RL for the corresponding FOPFLASH replicates. This represents the Wnt-specific activity.

-

Calculate Fold Change: Normalize the Wnt-specific activity of all treatment groups to the vehicle-treated control group (which represents basal activity).

-

Calculate Percent Inhibition: For each this compound concentration, calculate the percentage inhibition relative to the Wnt agonist-only treated group.

-

% Inhibition = (1 - (Fold Change with this compound / Fold Change with Wnt Agonist only)) * 100

-